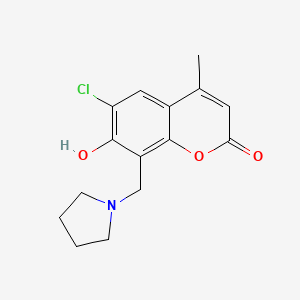![molecular formula C15H23NO3 B3922945 N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B3922945.png)
N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbutanamide
Vue d'ensemble
Description
This compound is a derivative of phenethylamine, a basic structure found in a variety of psychotropic drugs . It has a dimethoxyphenyl group attached to an ethyl chain, which is then attached to a 3-methylbutanamide group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact molecular structure. For this compound, such specific information is not available in the literature .Mécanisme D'action
The exact mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbutanamide is not fully understood. However, it is known to interact with the serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to the activation of the receptor and the subsequent release of various neurotransmitters, including dopamine and serotonin. The activation of these receptors is responsible for the psychedelic effects of the compound.
Biochemical and Physiological Effects:
The effects of this compound on the body are similar to other hallucinogenic compounds. The compound is known to cause altered perceptions, such as changes in visual and auditory sensations. It can also cause changes in mood and thought processes. The physiological effects of the compound include increased heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbutanamide has several advantages for use in lab experiments. It is a potent hallucinogen, which makes it an ideal compound for studying the effects of psychedelics on the brain. Additionally, the compound is relatively easy to synthesize, which makes it more accessible for researchers.
However, there are also limitations to using this compound in lab experiments. The compound is known to have potent effects, which can be dangerous if not handled properly. Additionally, the compound's legality is a concern, as it is classified as a Schedule I drug in the United States.
Orientations Futures
There are several future directions for research on N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbutanamide. One potential area of study is the compound's potential therapeutic applications. Researchers have suggested that the compound may have potential in treating certain mental health disorders, such as depression and anxiety.
Another area of research is the development of safer and more effective hallucinogenic compounds. While this compound has potent effects, it also has several limitations and safety concerns. Researchers are working to develop compounds that have similar effects but are safer and more accessible for use in lab experiments.
Conclusion:
In conclusion, this compound is a potent hallucinogenic compound that has gained popularity in recent years. The compound's mechanism of action, biochemical and physiological effects, and potential therapeutic applications have been the subject of numerous scientific studies. While the compound has several advantages for use in lab experiments, there are also limitations and safety concerns that must be considered. Future research on this compound will focus on developing safer and more effective hallucinogenic compounds and exploring its potential therapeutic applications.
Applications De Recherche Scientifique
N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbutanamide has been the subject of numerous scientific studies due to its potent hallucinogenic effects. Researchers have investigated the compound's mechanism of action, biochemical and physiological effects, and its potential therapeutic applications.
Propriétés
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-10(2)8-15(17)16-11(3)13-9-12(18-4)6-7-14(13)19-5/h6-7,9-11H,8H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDGSLZDNZCZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C)C1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl [(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B3922864.png)
![4-tert-butyl-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3922869.png)
![N-[3-fluoro-5-(trifluoromethyl)benzyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B3922883.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3922897.png)
![2-methyl-6-({3-[2'-(5-methyl-1,3,4-oxadiazol-2-yl)-3-biphenylyl]-1H-pyrazol-1-yl}methyl)pyridine](/img/structure/B3922911.png)
![(1S*,6R*)-9-[(1-vinyl-1H-pyrazol-4-yl)carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3922917.png)
![5-(2-furylmethylene)-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3922924.png)
![1-(2-naphthyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B3922926.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide](/img/structure/B3922933.png)

![methyl 4-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B3922942.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3922949.png)
![1-(2-ethylphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3922957.png)